N-cyclohexyl-3-iodobenzamide
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Overview
Description
N-cyclohexyl-3-iodobenzamide: is an organic compound with the molecular formula C13H16INO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with an iodine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation Reactions: The amide group can undergo further functionalization through reactions with other reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) can be used to oxidize the iodine atom.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce iodoarenes or other oxidized derivatives.
Scientific Research Applications
Chemistry: N-cyclohexyl-3-iodobenzamide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological systems. It may also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where the iodine atom can impart specific properties like increased density or radiopacity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-iodobenzamide depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
N-cyclohexylbenzamide: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
3-iodobenzamide: Lacks the cyclohexyl group, affecting its solubility and interaction with other molecules.
N-cyclohexyl-4-iodobenzamide: Similar but with the iodine atom at the fourth position, which can influence its chemical behavior and biological activity.
Uniqueness: N-cyclohexyl-3-iodobenzamide is unique due to the presence of both the cyclohexyl and iodine substituents. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
N-cyclohexyl-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIFYQLTGGDUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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